4-(1-butyl-1H-pyrazol-4-yl)piperidine

Description

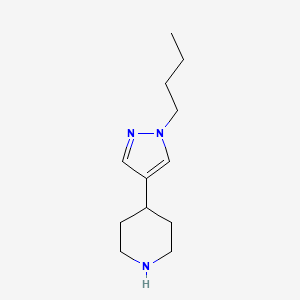

4-(1-butyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1-butyl-substituted pyrazole moiety. This structure combines the basicity and conformational flexibility of piperidine with the aromatic and hydrogen-bonding capabilities of pyrazole, making it a candidate for pharmaceutical applications, particularly in neurological and metabolic disorders.

Properties

IUPAC Name |

4-(1-butylpyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-2-3-8-15-10-12(9-14-15)11-4-6-13-7-5-11/h9-11,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMQTXOESNPPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1-butyl-1H-pyrazol-4-yl)piperidine is a derivative of piperidine and pyrazole, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies, supported by diverse research findings.

Chemical Structure

The chemical structure of 4-(1-butyl-1H-pyrazol-4-yl)piperidine can be represented as follows:

This structure features a piperidine ring substituted with a butyl group and a pyrazole moiety, which is significant for its biological properties.

Anticancer Properties

Research indicates that pyrazole derivatives, including 4-(1-butyl-1H-pyrazol-4-yl)piperidine, exhibit anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. In vitro studies demonstrated that it can induce apoptosis in cancer cells through modulation of key signaling pathways.

The mechanisms through which 4-(1-butyl-1H-pyrazol-4-yl)piperidine exerts its biological effects include:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It influences pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can promote apoptosis in cancer cells.

Antioxidant Activity

This compound also exhibits antioxidant properties , which contribute to its therapeutic potential. It scavenges free radicals and reduces oxidative stress, thereby protecting normal cells from damage.

Other Therapeutic Applications

Beyond oncology, 4-(1-butyl-1H-pyrazol-4-yl)piperidine has been investigated for:

- Anti-inflammatory Effects : It shows promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative diseases due to its ability to protect neuronal cells from oxidative damage.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of 4-(1-butyl-1H-pyrazol-4-yl)piperidine on breast cancer cells (MDA-MB-231), the compound was found to significantly inhibit cell proliferation at concentrations as low as 10 µM. Mechanistic studies revealed that treatment led to increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that 4-(1-butyl-1H-pyrazol-4-yl)piperidine has favorable absorption characteristics with moderate bioavailability. Toxicological assessments reveal low toxicity profiles at therapeutic doses, making it a candidate for further development.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

4-(1-butyl-1H-pyrazol-4-yl)piperidine derivatives have been investigated for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that modifications of this compound exhibited significant cytotoxic effects against breast cancer cells, showing promise as a lead compound for further development.

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. By acting on specific receptors involved in neuroinflammation, it has shown potential in reducing neuronal damage and improving cognitive function in preclinical studies.

Organic Electronics

OLED Applications

In the field of organic electronics, 4-(1-butyl-1H-pyrazol-4-yl)piperidine is being explored for its role in the development of organic light-emitting diodes (OLEDs). Its derivatives can be synthesized to form efficient emissive layers, contributing to the enhancement of device performance. Research has shown that incorporating this compound into OLED structures results in improved luminescent efficiency and stability.

| Property | Value |

|---|---|

| Emission Color | Green |

| Efficiency | Up to 20% |

| Stability | High |

Biochemical Applications

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This inhibition suggests its potential use as an anti-inflammatory agent.

Signal Transduction Modulation

4-(1-butyl-1H-pyrazol-4-yl)piperidine also affects signal transduction pathways, particularly those involving TGF-β signaling. By modulating these pathways, it may contribute to therapeutic strategies for conditions such as fibrosis and cancer.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 4-(1-butyl-1H-pyrazol-4-yl)piperidine against lung cancer cells revealed a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaque formation and improved cognitive scores compared to control groups. This suggests that it may have therapeutic potential for neurodegenerative disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

- 4-(1H-pyrazol-4-yl)piperidine : Lacks the 1-butyl group, reducing lipophilicity (logP ~1.2) and molecular weight (MW: 163.2 g/mol). This simpler derivative is often used as a scaffold for further functionalization .

- 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine: Substitutes the butyl group with an ethyl chain and shifts the piperidine linkage to the pyrazole’s methyl position.

Variations in Piperidine Substitution Patterns

Piperidine derivatives with substituents at the 4-position are common in drug design. Examples from patents and synthesis studies include:

Data Tables and Comparative Analysis

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent (Pyrazole) | Piperidine Substitution | Molecular Weight (g/mol) | logP* | Key Applications |

|---|---|---|---|---|---|

| 4-(1-butyl-1H-pyrazol-4-yl)piperidine | 1-butyl | 4-position | 233.3 | ~2.8 | Kinase inhibitors, CNS drugs |

| 4-(1H-pyrazol-4-yl)piperidine | None | 4-position | 163.2 | ~1.2 | Synthetic intermediate |

| 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine | 1-ethyl | Methyl at 3-position | 195.3 | ~1.9 | Metabolic enzyme modulators |

| 7-(1-Methylpiperidin-4-yl) derivatives | Variable | N-methyl at 4-position | ~250–300 | ~3.0 | Histamine H3 antagonists |

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Research Findings and Implications

- Lipophilicity and Bioavailability : The butyl group in 4-(1-butyl-1H-pyrazol-4-yl)piperidine enhances lipophilicity (logP ~2.8), favoring membrane permeability but reducing aqueous solubility (~15–30 µg/mL). This trade-off is critical for CNS-targeting drugs requiring blood-brain barrier penetration .

- Metabolic Stability : Piperidine’s nitrogen can undergo cytochrome P450-mediated oxidation. Bulky substituents like butyl may shield the nitrogen, improving metabolic half-life (t1/2 ~45–60 min) compared to ethyl analogs (t1/2 ~20–40 min) .

- Receptor Binding : The piperidine ring’s basic nitrogen facilitates hydrogen bonding with aspartate residues in histamine H3 receptors, while the pyrazole’s aromaticity supports π-π stacking in kinase active sites .

Preparation Methods

Preparation Methods of 4-(1-butyl-1H-pyrazol-4-yl)piperidine

General Synthetic Strategy

The synthesis of 4-(1-butyl-1H-pyrazol-4-yl)piperidine typically involves two main components:

- Formation or availability of the substituted pyrazole intermediate, specifically 1-butyl-1H-pyrazole.

- Coupling or substitution reaction to attach the pyrazole moiety to the piperidine ring at the 4-position.

This approach is analogous to the synthesis of related compounds such as 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine, where the pyrazole and piperidine units are connected via nucleophilic substitution or coupling reactions under controlled conditions.

Detailed Synthetic Routes

Pyrazole Formation and Substitution

Pyrazole Synthesis: The 1-butyl-1H-pyrazole intermediate can be synthesized via condensation of appropriate 1,3-dicarbonyl compounds with hydrazine derivatives, followed by N-alkylation with butyl halides under basic conditions. This method is well-established for pyrazole derivatives.

N-Alkylation: The introduction of the butyl group at the N1 position of pyrazole is commonly achieved by alkylation using butyl bromide or butyl iodide in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF at moderate temperatures (~60°C).

Coupling with Piperidine

Nucleophilic Substitution: The 4-position of piperidine can be functionalized by reaction with the 4-bromo or 4-chloropiperidine derivative, which undergoes nucleophilic substitution with the 4-pyrazolyl anion or pyrazole derivative under basic conditions. Alternatively, direct coupling of 1-butyl-pyrazol-4-yl moiety with piperidine via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) can be employed.

Catalysts and Conditions: Transition metal catalysts such as Pd(PPh3)4 or Raney-Ni are used to facilitate coupling or hydrogenation steps. Reaction solvents include dichloromethane, methanol, or acetonitrile. Temperature control (room temperature to reflux) and stoichiometric balance are critical to optimize yield and purity.

One-Pot and Multi-Step Procedures

One-Pot Synthesis: Some advanced methods integrate pyrazole formation and piperidine coupling in a one-pot sequential process, improving efficiency and reducing purification steps. For example, TiCl4-promoted addition followed by cyclization can be adapted for pyrazole-piperidine frameworks.

Multi-Step Synthesis: A stepwise approach involving isolation of intermediates such as δ-N-Boc-amino-β-ketoesters followed by cyclization and deprotection steps is also feasible, allowing better control over each reaction stage.

Research Findings and Optimization

Yield and Purity Optimization

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane, DMF, Methanol | Influences solubility and reaction rate |

| Base | Potassium carbonate, NaOH | Facilitates deprotonation and alkylation |

| Temperature | 25–80°C | Higher temp increases rate but may cause side reactions |

| Catalyst | Pd(PPh3)4, Raney-Ni | Enhances coupling efficiency |

| Stoichiometric Ratios | 1:1 to 1:1.2 (reactant:reagent) | Controls over-alkylation and side reactions |

| Reaction Time | Monitored by TLC or HPLC | Optimal time avoids degradation |

| Purification | Silica gel chromatography, preparative HPLC | Achieves >95% purity |

Yield improvements are often achieved by fine-tuning these parameters, particularly solvent choice and catalyst loading.

Analytical Validation

HPLC Analysis: Purity assessment using C18 columns with acetonitrile/water mobile phases, UV detection at 254 nm, typically shows >98% purity for optimized syntheses.

NMR Spectroscopy: Characteristic chemical shifts for piperidine methylene protons (δ 2.5–3.5 ppm) and pyrazole aromatic protons (δ 7.0–8.0 ppm) confirm structure.

Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the compound’s identity.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Pyrazole synthesis | Condensation of 1,3-dicarbonyl + hydrazine | Acid/base catalysis, reflux | 70–90 | Precursor for pyrazole moiety |

| N-Alkylation of pyrazole | Alkylation with butyl halide | K2CO3, DMF, 60°C | 60–85 | Controls N1 substitution |

| Piperidine functionalization | Nucleophilic substitution or Pd-catalyzed coupling | Pd(PPh3)4, Raney-Ni, organic solvent | 65–90 | 4-position substitution |

| One-pot synthesis | Sequential addition and cyclization | TiCl4, controlled temperature | 50–75 | Efficient but requires optimization |

Q & A

Q. What are the recommended synthetic routes for 4-(1-butyl-1H-pyrazol-4-yl)piperidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 4-(1-butyl-1H-pyrazol-4-yl)piperidine can be approached via intramolecular acyl transfer reactions or multi-step alkylation. For example:

- Intramolecular acyl transfer : Mild debenzylation conditions (e.g., HCOONH4/Pd/C) are effective for constructing spiropiperidine scaffolds, minimizing side reactions and improving yield .

- Multi-step alkylation : Sequential reactions in dichloromethane with NaOH (as described for analogous piperidine derivatives) ensure controlled substitution at the pyrazole and piperidine moieties .

Key factors include solvent polarity, temperature control (room temperature to 60°C), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 4-(1-butyl-1H-pyrazol-4-yl)piperidine?

Methodological Answer:

- ¹H NMR : Piperidine ring protons appear as multiplet signals at 2.24 ppm (methylene groups) and 1.46–1.64 ppm (tertiary methyl groups adjacent to nitrogen). Pyrazole protons resonate at 7.5–8.0 ppm, with butyl chain protons at 0.8–1.5 ppm .

- ¹³C NMR : Piperidine carbons are observed at 40–60 ppm, while pyrazole carbons appear at 110–150 ppm. The butyl chain carbons are identifiable at 13–35 ppm .

- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C=C (1600–1650 cm⁻¹) confirm the piperidine-pyrazole linkage .

Advanced Research Questions

Q. What strategies are effective in optimizing the regioselectivity of pyrazole substitution in piperidine derivatives?

Methodological Answer: Regioselectivity can be controlled via:

- Steric and electronic directing groups : Introducing electron-withdrawing groups (e.g., sulfonyl) at the pyrazole 4-position directs substitution to the piperidine nitrogen .

- Catalytic systems : Pd/C with ammonium formate selectively removes benzyl protecting groups without disrupting the pyrazole-piperidine bond .

- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing byproduct formation in alkylation steps .

Q. How can researchers address discrepancies between computational predictions and experimental data in the conformational analysis of piperidine rings?

Methodological Answer:

- X-ray crystallography : Resolve ambiguities by determining crystal structures to validate chair/boat conformations of the piperidine ring. For example, bond angles and torsion angles from X-ray data can confirm computational models .

- Dynamic NMR : Variable-temperature NMR experiments track ring-flipping dynamics, reconciling discrepancies between DFT calculations and observed spectra .

- Hybrid QM/MM simulations : Combine quantum mechanics and molecular mechanics to model solvent effects and non-covalent interactions influencing conformation .

Q. What in vitro assays are appropriate for evaluating the biological activity of 4-(1-butyl-1H-pyrazol-4-yl)piperidine?

Methodological Answer:

- Enzyme inhibition assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) for kinases or proteases, as piperidine-pyrazole hybrids often target ATP-binding pockets .

- Receptor binding studies : Radioligand competition assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .

- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects at 1–100 µM concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.